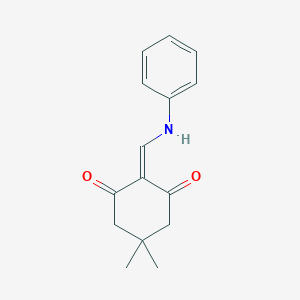![molecular formula C12H9NO5 B7774471 2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid](/img/structure/B7774471.png)
2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid” involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that lead to the formation of the desired compound. These reactions may include steps such as condensation, cyclization, and purification to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Compound “2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
Compound “2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for investigating biological pathways and interactions. In medicine, compound “this compound” could be explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Mecanismo De Acción
Comparison with Other Similar Compounds: Compound “2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differ in their specific properties and applications. For example, compounds with similar core structures may have different substituents that alter their reactivity and biological activity.
Comparación Con Compuestos Similares
- Compound A: Shares a similar core structure but has different substituents.
- Compound B: Has a similar functional group but differs in overall structure.
- Compound C: Exhibits similar reactivity but is used in different applications.
Propiedades
IUPAC Name |
2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-10(15)6-13-5-8-11(16)7-3-1-2-4-9(7)18-12(8)17/h1-5,13H,6H2,(H,14,15)/b8-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPCGZSUIYZGKU-YVMONPNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNCC(=O)O)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NCC(=O)O)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7774405.png)




![3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774428.png)

![[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol](/img/structure/B7774441.png)
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B7774450.png)

![7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one](/img/structure/B7774485.png)

